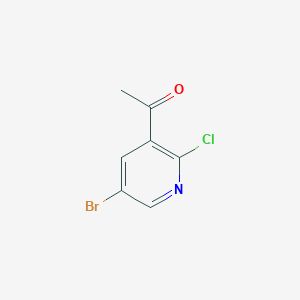

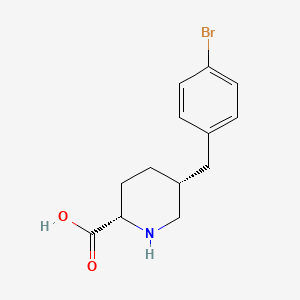

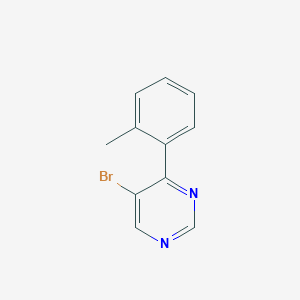

5-Bromo-4-o-tolylpyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-4-o-tolylpyrimidine is a brominated pyrimidine derivative, which is a class of nitrogen-containing heterocycles. These compounds are of significant interest due to their wide range of applications in pharmaceutical and chemical fields. The presence of the bromo substituent on the pyrimidine ring makes these compounds particularly useful as intermediates in the synthesis of various pyrimidine-based structures.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, 5-bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs to create substituted pyrimidine compounds . Another example includes the synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine, which upon reaction with ammonia, leads to regioselective displacement and the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . These methods demonstrate the versatility of bromopyrimidines as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of bromopyrimidine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a regioselective reaction product, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined, revealing a monoclinic crystal system and intramolecular hydrogen bonding within the crystalline network . Similarly, the structure of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was confirmed by X-ray single crystal diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

Bromopyrimidines can undergo various chemical reactions, making them valuable synthetic intermediates. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines yields 4-amino-5-bromo-2-substituted aminopyrimidines . Additionally, the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines involves the alkylation of 2,4-diamino-6-hydroxypyrimidines substituted at the 5-position, followed by deprotection to afford the final brominated pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyrimidines can be characterized using various spectroscopic and computational methods. For example, 5-bromo-2-hydroxy pyrimidine was studied using spectroscopic techniques like FT-IR, FT-RAMAN, NMR, and UV-Vis, along with density functional theory (DFT) calculations to determine molecular geometry, vibrational wavenumbers, and electronic properties . The thermal stability of these compounds can also be assessed, as demonstrated by the good thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole up to 215°C .

科学研究应用

- Scientific Field: Cancer Research

- Summary of the Application: The compound “5-Bromo-4-thiouracil” is being researched as a potential radiosensitizer in cancer treatment . Radiosensitizers are substances that make tumor cells more susceptible to radiation therapy.

- Methods of Application: The study involved electron attachment to 5-bromo-4-thiouracil (BrSU), a uracil derivative, and 5-bromo-4-thio-2′-deoxyuridine (BrSdU), with an attached deoxyribose moiety via the N-glycosidic (N1-C) bond . Quadrupole mass spectrometry was used to detect the anionic products of dissociative electron attachment (DEA), and the experimental results were supported by quantum chemical calculations performed at the M062X/aug-cc-pVTZ level of theory .

- Results or Outcomes: The study found that BrSU predominantly captures low-energy electrons with kinetic energies near 0 eV, though the abundance of bromine anions was rather low compared to a similar experiment with bromouracil . The researchers suggest that, for this reaction channel, proton-transfer reactions in the transient negative ions limit the release of bromine anions .

安全和危害

属性

IUPAC Name |

5-bromo-4-(2-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXNYDQDDAKED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650026 |

Source

|

| Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-o-tolylpyrimidine | |

CAS RN |

941294-34-4 |

Source

|

| Record name | 5-Bromo-4-(2-methylphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)

![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)

![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)

![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)